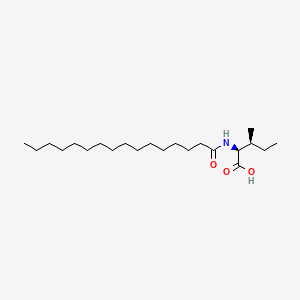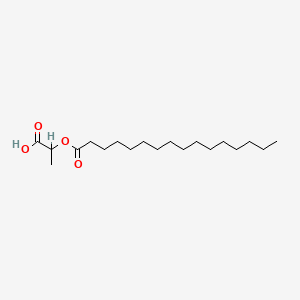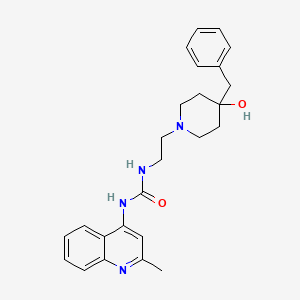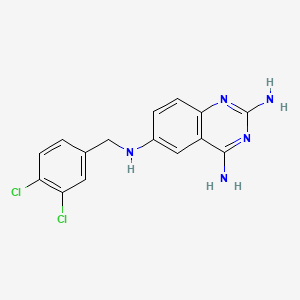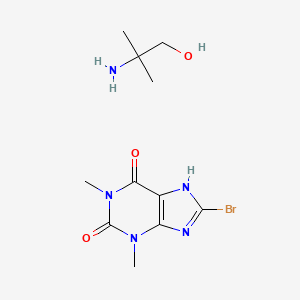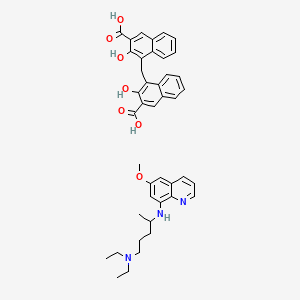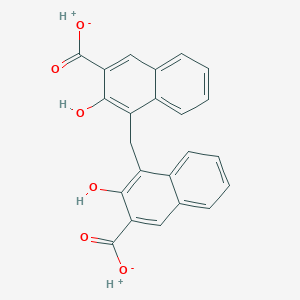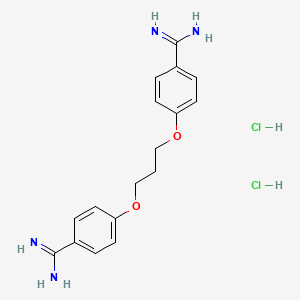![molecular formula C24H31N5O3 B1678432 5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 147676-50-4](/img/structure/B1678432.png)
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one
Vue d'ensemble
Description
Méthodes De Préparation
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one is synthesized through a series of chemical reactions involving the condensation of various intermediates. The synthetic route typically involves the following steps:
Formation of the pyrazolopyrimidinone core: This is achieved by reacting appropriate starting materials under controlled conditions to form the pyrazolopyrimidinone ring system.
Introduction of the piperidinylacetyl group: This step involves the acylation of the pyrazolopyrimidinone core with a piperidinylacetyl chloride derivative.
Final modifications: The ethoxy and propyl groups are introduced through alkylation reactions to complete the synthesis of piperiacetildenafil
Industrial production methods for piperiacetildenafil are not well-documented, as it is primarily used for research purposes. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production.
Analyse Des Réactions Chimiques
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: this compound can be reduced to form reduced analogs, which may have different pharmacological properties.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups, leading to the formation of new derivatives
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically analogs of piperiacetildenafil with modified functional groups.
Applications De Recherche Scientifique
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one is primarily used in scientific research to study its pharmacological effects and potential therapeutic applications. Some of the key research areas include:
Chemistry: Researchers study the synthesis and chemical properties of piperiacetildenafil to develop new analogs with improved efficacy and safety profiles.
Biology: The compound is used to investigate its effects on biological systems, particularly its role as a PDE5 inhibitor and its impact on cellular signaling pathways.
Medicine: this compound is studied for its potential use in treating conditions like erectile dysfunction and pulmonary hypertension, similar to other PDE5 inhibitors.
Industry: The compound is used as a reference standard in the quality control and analysis of pharmaceutical products
Mécanisme D'action
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels in smooth muscle cells, resulting in relaxation of the smooth muscle and increased blood flow. The primary molecular targets of piperiacetildenafil are the PDE5 enzymes found in the corpus cavernosum of the penis and the pulmonary vasculature .
Comparaison Avec Des Composés Similaires
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one is structurally similar to other PDE5 inhibitors such as sildenafil, vardenafil, and tadalafil. it has unique structural features, such as the piperidinylacetyl group, which may contribute to its distinct pharmacological properties. Some similar compounds include:
Sildenafil: The active ingredient in Viagra, used to treat erectile dysfunction.
Vardenafil: Another PDE5 inhibitor used to treat erectile dysfunction.
Tadalafil: The active ingredient in Cialis, used to treat erectile dysfunction and pulmonary hypertension
This compound’s uniqueness lies in its specific structural modifications, which may result in different pharmacokinetics and pharmacodynamics compared to other PDE5 inhibitors.
Propriétés
IUPAC Name |
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-4-9-18-21-22(28(3)27-18)24(31)26-23(25-21)17-14-16(10-11-20(17)32-5-2)19(30)15-29-12-7-6-8-13-29/h10-11,14H,4-9,12-13,15H2,1-3H3,(H,25,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYQUYOYQKGWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCCCC4)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCCCC4)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



